molecular formula C12H11NO B11041358 1-(Indolin-1-yl)but-2-yn-1-one

1-(Indolin-1-yl)but-2-yn-1-one

Cat. No.: B11041358
M. Wt: 185.22 g/mol
InChI Key: NSBLRGZJSVTIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolin-1-yl)but-2-yn-1-one is a chemical compound that belongs to the indole family, which is known for its wide range of biological activities

Preparation Methods

The synthesis of 1-(Indolin-1-yl)but-2-yn-1-one typically involves the reaction of indoline with but-2-yn-1-one under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indoline attacks the carbonyl carbon of the but-2-yn-1-one, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(Indolin-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the indoline moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indoline derivatives.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

1-(Indolin-1-yl)but-2-yn-1-one can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole nucleus, their structures and biological activities differ significantly. For example:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of this compound lies in its butynone group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)but-2-yn-1-one

InChI

InChI=1S/C12H11NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,8-9H2,1H3

InChI Key

NSBLRGZJSVTIPT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.